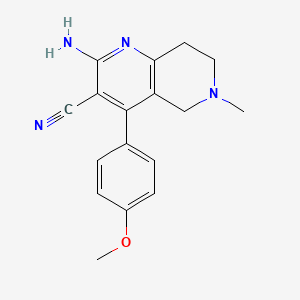

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile represents a significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex naphthyridine structure with various substituents that may influence its biological activity. The molecular formula is C16H18N4O with a molecular weight of approximately 286.35 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridines exhibit notable anticancer activity. For instance, compounds similar to 2-amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to induce apoptosis in various cancer cell lines. Aaptamine, a related naphthyridine derivative, demonstrated cytotoxic effects against several cancer types including non-small cell lung cancer (NSCLC) and cervical cancer with IC50 values ranging from 10.47 to 15.03 μg/mL .

| Cell Line | IC50 (μg/mL) |

|---|---|

| H1299 (NSCLC) | 10.47 |

| A549 (NSCLC) | 15.03 |

| HeLa (Cervical Cancer) | Not specified |

| CEM-SS (Leukemia) | Not specified |

The mechanisms through which these compounds exert their effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Compounds like aaptamine induce G1 phase arrest by downregulating cyclins and CDKs .

- Apoptosis Induction : Activation of apoptotic pathways has been noted in treated cancer cells.

Case Studies

- Study on Aaptamine Derivatives : In vitro studies demonstrated that derivatives of aaptamine exhibited enhanced cytotoxicity compared to the parent compound. These derivatives were evaluated against multiple human cancer cell lines including HeLa and MDA-MB-231 (breast cancer), showing significant potency .

- Mechanistic Studies : Research involving the compound's interaction with the PI3K/AKT/GSK3β signaling pathway revealed its potential for inhibiting tumor growth and metastasis through modulation of matrix metalloproteinases (MMPs) .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics with moderate lipophilicity aiding in their bioavailability. Toxicological profiles suggest that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety margins.

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the naphthyridine core can enhance antimicrobial potency while maintaining low toxicity levels .

- Antiparasitic Properties : The compound has been evaluated for its antiparasitic activity. In vivo studies involving a mouse model of leishmaniasis highlighted promising results with certain naphthyridine derivatives demonstrating effective parasite load reduction . This suggests potential therapeutic applications in treating parasitic infections.

- Cardiovascular and Renal Disorders : The compound is also being explored as a non-steroidal antagonist of the mineralocorticoid receptor. This application is particularly relevant for the prophylaxis and treatment of cardiovascular and renal disorders such as heart failure and diabetic nephropathy . Its mechanism of action could provide a novel approach to managing these conditions.

Materials Science Applications

- Corrosion Inhibition : Recent studies have investigated the use of naphthyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The electrochemical properties of these compounds suggest they can effectively reduce corrosion rates, making them suitable for protective coatings in industrial applications .

- UV Absorption Properties : Compounds related to this compound are being studied for their UV absorption capabilities in textile applications. These materials can enhance the durability and longevity of fabrics by providing protection against UV degradation .

Electrochemical Studies

The electrochemical behavior of naphthyridine derivatives has been extensively studied to understand their potential as redox-active materials. These compounds can serve as electron donors or acceptors in various electrochemical reactions, which could be harnessed for energy storage applications or as sensors for detecting environmental pollutants .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antiparasitic agents | Effective against bacteria and parasites |

| Treatment for cardiovascular and renal disorders | Non-steroidal antagonist potential | |

| Materials Science | Corrosion inhibition | Effective in reducing corrosion rates in mild steel |

| UV protection in textiles | Enhances durability against UV degradation | |

| Electrochemical Studies | Redox-active materials | Potential use in energy storage and environmental sensors |

化学反応の分析

Nucleophilic Reactions at the Amino Group

The primary amine group at position 2 participates in nucleophilic substitution and condensation reactions:

-

Alkylation/Acylation :

R-X+NH2-naphthyridinebaseR-NH-naphthyridine+HX

Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated or N-acylated derivatives. For example:Yields typically exceed 70% for alkylation with ethyl bromoacetate .

-

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives. This reaction is pH-dependent, requiring mildly acidic conditions (pH 4–6).

Electrophilic Reactions at the Aromatic Methoxyphenyl Group

The para-methoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS):

-

Nitration/Sulfonation :

Reacts with nitric acid or sulfuric acid to introduce nitro or sulfonic acid groups at the ortho and para positions relative to the methoxy group. Reaction conditions (e.g., H₂SO₄, 50°C) yield monosubstituted products predominantly . -

Demethylation :

The methoxy group is cleaved under strong acidic conditions (e.g., HBr/AcOH) to yield a phenolic derivative.

Reactivity of the Carbonitrile Group

The nitrile group at position 3 participates in:

-

Hydrolysis :

R-CNNaOHR-COOH

Reacts with aqueous NaOH (10% w/v) under reflux to form the corresponding carboxylic acid: -

Nucleophilic Addition :

Reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones after hydrolysis .

Cyclization and Ring-Modification Reactions

The tetrahydro-1,6-naphthyridine core undergoes intramolecular cyclization under specific conditions:

-

Smiles Rearrangement :

In the presence of NaOH/EtOH, the compound undergoes a Smiles rearrangement to form fused heterocycles (e.g., furo[2,3-c]-naphthyridines) via thiyl radical intermediates . -

Lactam Formation :

Heating with NaH in THF induces lactamization, forming a six-membered lactam ring .

Biological Activity-Driven Modifications

The compound’s acetylcholinesterase (AChE) inhibitory activity has driven research into derivatives:

-

Methoxy Group Optimization :

Replacement of the methoxy group with bulkier substituents (e.g., ethoxy) enhances AChE binding affinity by 2–3 fold . -

Amino Group Functionalization :

Acylation with lipophilic groups (e.g., trifluoroacetyl) improves blood-brain barrier permeability .

Spectroscopic Characterization

Key data for reaction validation:

特性

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-21-8-7-15-14(10-21)16(13(9-18)17(19)20-15)11-3-5-12(22-2)6-4-11/h3-6H,7-8,10H2,1-2H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTUJKJUAAPGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。